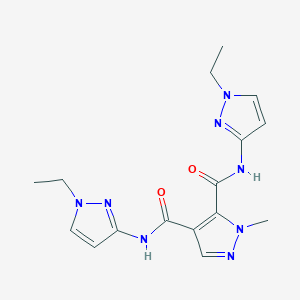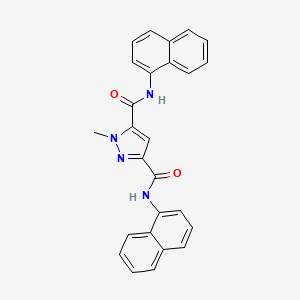![molecular formula C24H28N4O2 B10916439 N-(2,6-dimethylphenyl)-1-{1-[(2,6-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10916439.png)
N-(2,6-dimethylphenyl)-1-{1-[(2,6-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(2,6-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including dimethylanilino and carbonyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(2,6-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the dimethylanilino and carbonyl groups. This can be achieved using reagents such as dimethylaniline and acyl chlorides.
Coupling Reactions: The final step involves coupling the substituted pyrazole with the appropriate phenyl group using coupling reagents like palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(2,6-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-{1-[(2,6-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has various scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-{1-[(2,6-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
- 1-{1-[(2,6-DIMETHYLANILINO)CARBONYL]ETHYL}-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 1-{1-[(2,6-DIMETHYLANILINO)CARBONYL]BUTYL}-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Comparison: 1-{1-[(2,6-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]-N-(2,6-dimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c1-6-20(24(30)26-22-17(4)11-8-12-18(22)5)28-14-13-19(27-28)23(29)25-21-15(2)9-7-10-16(21)3/h7-14,20H,6H2,1-5H3,(H,25,29)(H,26,30) |
InChI Key |
IOYWCHLWVYKAIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)N2C=CC(=N2)C(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10916361.png)
![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10916368.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B10916390.png)
![N-cyclopropyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10916398.png)
![N-(2-cyanophenyl)-3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10916402.png)
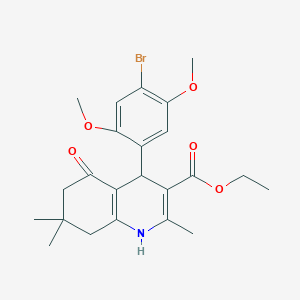
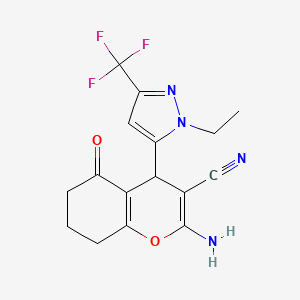
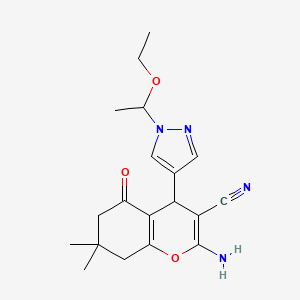
![Cyclopropyl[1-hydroxy-3-phenyl-11-(2-thienyl)-2,3,4,11-tetrahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]methanone](/img/structure/B10916418.png)
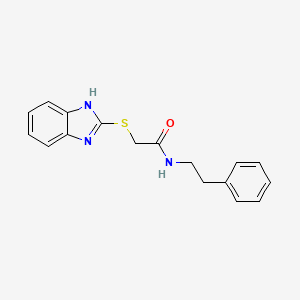
![6-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916428.png)
![3-(3-bromophenyl)-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10916429.png)
